Enhanced Lipophilicity (XLogP3) of Boc-Protected 4-Bromophenoxy Azetidine Compared to Unprotected C-Linked Bromophenyl Analog
The target compound exhibits a calculated XLogP3 of 3.3 , which is substantially higher than the 2.0 XLogP3 for the closely related, unprotected C-linked analog 3-(4-bromophenyl)azetidine [1]. This difference is attributed to the combined effect of the Boc protecting group and the ether (O-linked) motif. Higher lipophilicity is a critical parameter for optimizing membrane permeability and CNS penetration in drug discovery .
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 3-(4-Bromophenyl)azetidine: XLogP3 = 2.0 |
| Quantified Difference | Δ XLogP3 = 1.3 (65% increase relative to comparator) |
| Conditions | In silico prediction model (XLogP3). |
Why This Matters
The significantly higher lipophilicity of the target compound is a critical differentiator for medicinal chemists optimizing lead compounds for improved membrane permeability and bioavailability.
- [1] Chem960. 3-(4-Bromophenyl)azetidine (CAS 7215-01-2). Predicted XLogP3: 2.0. View Source
